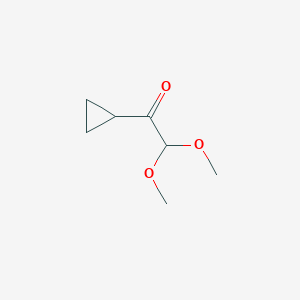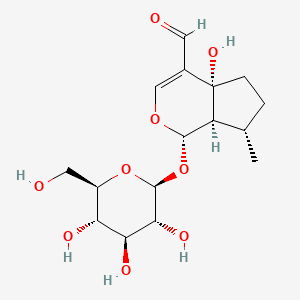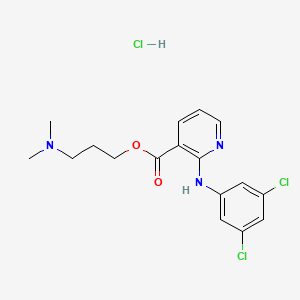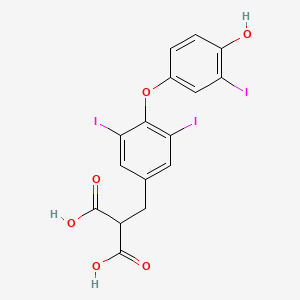
1-Cyclopropyl-2,2-dimethoxyethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2,2-dimethoxyethan-1-one is an organic compound characterized by a cyclopropyl group attached to a 2,2-dimethoxyethanone moiety
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-2,2-dimethoxyethan-1-one typically involves the reaction of cyclopropyl ketones with methoxy reagents under controlled conditions. One common method includes the use of diethyl malonate and 1,2-dichloroethanes in the presence of a catalyst and solvent to form the cyclopropyl intermediate, which is then further reacted with methoxy reagents to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Cyclopropyl-2,2-dimethoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the methoxy groups, yielding the corresponding alcohol and carboxylic acid derivatives
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2,2-dimethoxyethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2,2-dimethoxyethan-1-one involves its interaction with specific molecular targets, often through the cyclopropyl group. This interaction can lead to the formation of covalent bonds with enzymes or other proteins, affecting their function. The compound’s effects are mediated through pathways involving cyclopropane ring-opening reactions, which are catalyzed by enzymatic nucleophiles .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-2,2-dimethoxyethan-1-one can be compared to other cyclopropyl-containing compounds such as cyclopropyl methyl ketone and cyclopropylcarbinol. While these compounds share the cyclopropyl group, this compound is unique due to the presence of the dimethoxyethanone moiety, which imparts distinct chemical properties and reactivity. Similar compounds include:
- Cyclopropyl methyl ketone
- Cyclopropylcarbinol
- Cyclopropylamine .
Eigenschaften
CAS-Nummer |
73686-09-6 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
1-cyclopropyl-2,2-dimethoxyethanone |
InChI |
InChI=1S/C7H12O3/c1-9-7(10-2)6(8)5-3-4-5/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
GSXGCJMUPYOVNG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=O)C1CC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)


![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)

![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)


![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)

![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)



